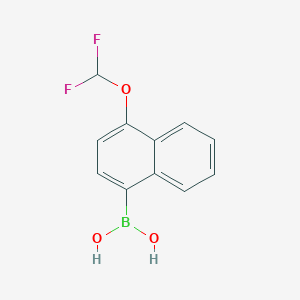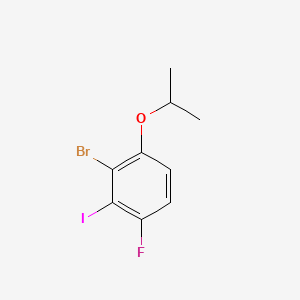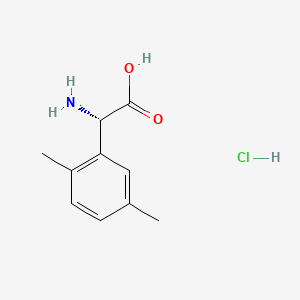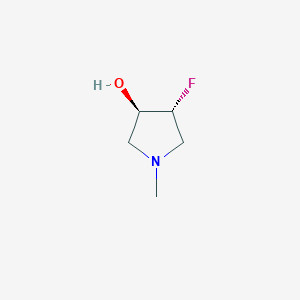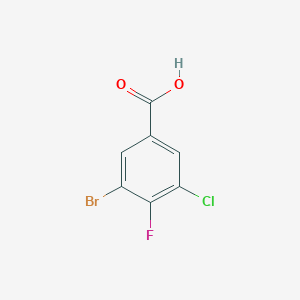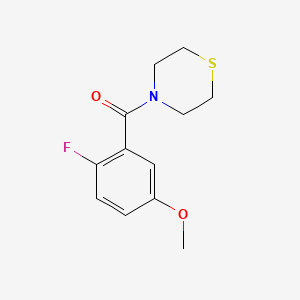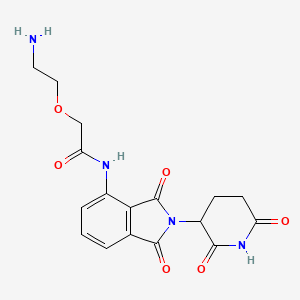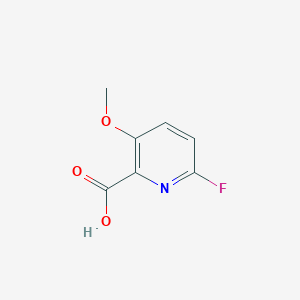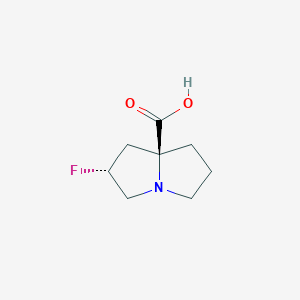
(2R,7AS)-2-Fluorotetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,7AS)-2-Fluorotetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid is a fluorinated heterocyclic compound It features a pyrrolizine core structure, which is a bicyclic system consisting of a pyrrole fused to a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,7AS)-2-Fluorotetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolizine Core: The initial step involves the cyclization of a suitable precursor to form the pyrrolizine core. This can be achieved through a condensation reaction between a pyrrole derivative and a piperidine derivative under acidic conditions.
Fluorination: The introduction of the fluorine atom at the 2-position can be accomplished using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is typically carried out under mild conditions to ensure selective fluorination.
Carboxylation: The final step involves the introduction of the carboxylic acid group at the 7a-position. This can be achieved through a carboxylation reaction using carbon dioxide in the presence of a suitable base, such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2R,7AS)-2-Fluorotetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom at the 2-position can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.
Substitution: Sodium azide, potassium cyanide, and polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, aldehydes.
Substitution: Azides, nitriles.
Aplicaciones Científicas De Investigación
(2R,7AS)-2-Fluorotetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a fluorinated intermediate in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved pharmacokinetic properties.
Industry: Utilized in the development of specialty chemicals and materials with unique properties due to the presence of the fluorine atom.
Mecanismo De Acción
The mechanism of action of (2R,7AS)-2-Fluorotetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
(2R,7AS)-2-Fluorotetrahydro-1H-pyrrolizine-7a(5H)-ylmethanol: Similar structure but with a hydroxyl group instead of a carboxylic acid group.
(2R,7AS)-2-Fluorohexahydro-1H-pyrrolizine-7a-ylmethanol: Similar structure but with a different substitution pattern.
Uniqueness
(2R,7AS)-2-Fluorotetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid is unique due to the presence of both a fluorine atom and a carboxylic acid group, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C8H12FNO2 |
|---|---|
Peso molecular |
173.18 g/mol |
Nombre IUPAC |
(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylic acid |
InChI |
InChI=1S/C8H12FNO2/c9-6-4-8(7(11)12)2-1-3-10(8)5-6/h6H,1-5H2,(H,11,12)/t6-,8+/m1/s1 |
Clave InChI |
NNYSGPFPTKADCD-SVRRBLITSA-N |
SMILES isomérico |
C1C[C@]2(C[C@H](CN2C1)F)C(=O)O |
SMILES canónico |
C1CC2(CC(CN2C1)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


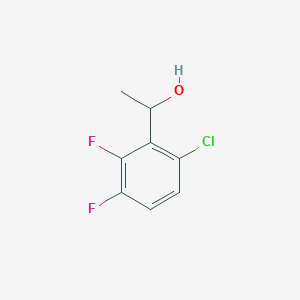

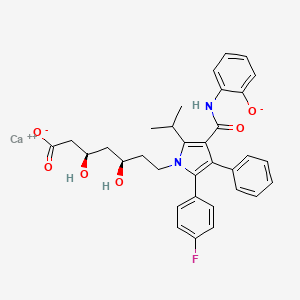
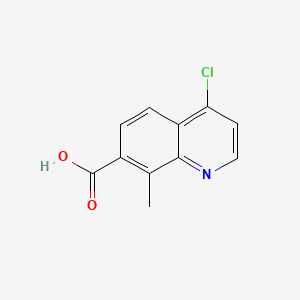
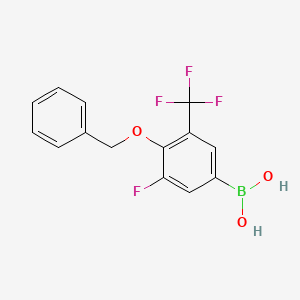
![3-Benzyl-5,5-difluoro-3,9-diazaspiro[5.5]undecan-10-one](/img/structure/B14028363.png)
